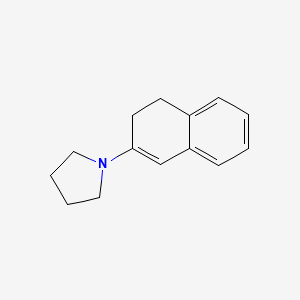

1-(3,4-Dihydro-2-naphthyl)pyrrolidine

Description

Contextualizing the Pyrrolidine (B122466) and Dihydronaphthalene Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyrrolidine scaffold, a five-membered saturated nitrogen-containing heterocycle, is a ubiquitous motif in medicinal chemistry and natural products. chemistrysteps.com It is a core component of numerous alkaloids and is present in many FDA-approved drugs. nih.gov The significance of the pyrrolidine ring is enhanced by its three-dimensional, non-planar structure, which allows for effective exploration of pharmacophore space. researchgate.net This sp³-hybridized scaffold can contain up to four stereogenic centers, offering a high degree of stereochemical diversity. nih.gov In organic synthesis, pyrrolidine and its derivatives are widely employed as organocatalysts, chiral auxiliaries, and ligands for transition metals. nih.govnih.gov

The dihydronaphthalene scaffold is also a crucial structural unit found in various natural products and bioactive substances. organic-chemistry.org As a key synthetic intermediate, it provides access to a wide range of more complex structures, such as aryltetralins and arylnaphthalenes. organic-chemistry.org The development of efficient methods to construct the dihydronaphthalene framework is an active area of research, with techniques including various cyclization reactions. organic-chemistry.org This scaffold is a component of compounds investigated for potential therapeutic applications, including anticancer agents. nih.gov

Overview of Early Synthetic Endeavors for Pyrrolidine Derivatives

The synthesis of the pyrrolidine ring has been a long-standing focus of organic chemists. Early and classical methods often relied on cyclization reactions. One of the most fundamental approaches is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, which directly constructs the five-membered ring. nih.govbeilstein-journals.org Other foundational strategies include intramolecular cyclizations of functionalized acyclic precursors, such as bishomoallylamines or 4-chloroalkylamines.

Over the years, synthetic methodologies have evolved to become more efficient and versatile. beilstein-journals.org Modern approaches include multicomponent reactions (MCRs), which allow for the construction of complex pyrrolidine derivatives in a single step from simple starting materials. chemistrysteps.comorganicchemistrytutor.com Metal-catalyzed reactions, such as ring-closing metathesis and various hydroamination or carboamination processes, have also become powerful tools for pyrrolidine synthesis. beilstein-journals.org These advanced methods offer greater control over stereochemistry and functional group tolerance, expanding the accessibility of diverse pyrrolidine structures for research and development. beilstein-journals.orgwikipedia.org

Significance of the 1-(3,4-Dihydro-2-naphthyl)pyrrolidine Core in Chemical Research

The primary significance of this compound lies in its role as a specific and highly useful enamine intermediate. Enamines are nitrogen analogs of enols and serve as powerful nucleophiles in carbon-carbon bond-forming reactions. chemistrysteps.com this compound is typically synthesized from the reaction of 2-tetralone (B1666913), a cyclic ketone, with the secondary amine pyrrolidine.

This compound is a classic substrate in the Stork enamine alkylation reaction, a method developed by Gilbert Stork. libretexts.org This reaction involves the alkylation or acylation of ketones and aldehydes via their enamine derivatives. chemistrysteps.comlibretexts.org The use of an enamine like this compound offers significant advantages over traditional enolate chemistry, such as proceeding under milder, neutral conditions and minimizing common side reactions like polyalkylation. chemistrysteps.com

The reaction sequence involves three key steps:

Formation of the enamine: 2-Tetralone reacts with pyrrolidine to form this compound.

Alkylation or Acylation: The enamine acts as a nucleophile, attacking an electrophile such as an alkyl halide or an α,β-unsaturated carbonyl compound (in a Michael addition). libretexts.org This forms a new carbon-carbon bond at the α-position of the original ketone, resulting in an iminium salt intermediate. chemistrysteps.comwikipedia.org

Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the final α-substituted tetralone. libretexts.org

Through this process, this compound serves as a crucial tool for the regioselective functionalization of 2-tetralone, enabling the synthesis of a variety of more complex molecules built upon the tetralone framework.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 21403-95-2 |

| Molecular Formula | C₁₄H₁₇N |

| Molecular Weight | 199.29 g/mol organic-chemistry.org |

| Melting Point | 82-84 °C organic-chemistry.org |

| Appearance | Solid |

| InChI Key | YWYAUYAEQBYZFN-UHFFFAOYSA-N organic-chemistry.org |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Tetralone |

| Pyrrolidine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydronaphthalen-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-2,5-6,11H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYAUYAEQBYZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC3=CC=CC=C3CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175675 | |

| Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21403-95-2 | |

| Record name | 1-(3,4-Dihydro-2-naphthalenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21403-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021403952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dihydro-2-naphthyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 3,4 Dihydro 2 Naphthyl Pyrrolidine and Its Analogs

Established Synthetic Pathways to the 1-(3,4-Dihydro-2-naphthyl)pyrrolidine Scaffold

The construction of the specific this compound framework can be achieved through direct and established chemical reactions, primarily involving the coupling of appropriate naphthalene (B1677914) and pyrrolidine (B122466) precursors or the formation of the pyrrolidine ring onto a pre-existing dihydronaphthalene structure.

Condensation Reactions Involving Pyrrolidine and Naphthalene Precursors

The most direct and widely utilized method for the synthesis of this compound is the acid-catalyzed condensation reaction between 2-tetralone (B1666913) and pyrrolidine. sigmaaldrich.comnih.gov This reaction is a classic example of enamine formation, where the ketone (2-tetralone) reacts with a secondary amine (pyrrolidine) to form the corresponding enamine, this compound.

The process typically involves refluxing the two reactants in a suitable solvent, such as benzene (B151609) or toluene, with a catalytic amount of an acid catalyst like p-toluenesulfonic acid. A Dean-Stark apparatus is often employed to remove the water formed during the reaction, which drives the equilibrium towards the formation of the enamine product. The resulting compound is a stable enamine due to the conjugation of the nitrogen lone pair with the double bond and the adjacent aromatic ring.

Table 1: Synthesis of this compound via Condensation

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

|---|---|---|---|---|

| 2-Tetralone | Pyrrolidine | p-Toluenesulfonic acid | Reflux in Toluene, water removal | This compound |

Formation of the Pyrrolidine Ring from Diverse Precursors

An alternative to the direct condensation approach is the construction of the pyrrolidine ring onto a dihydronaphthalene core. This involves starting with a dihydronaphthalene molecule functionalized with a chain that can be cyclized to form the five-membered nitrogen heterocycle. Several general methods for pyrrolidine synthesis can be adapted for this purpose. organic-chemistry.orgnih.gov

One such strategy is the intramolecular cyclization of an appropriately substituted dihydronaphthalene. For instance, a dihydronaphthalene derivative bearing a 4-aminobutyl group at the 2-position could undergo intramolecular cyclization. More commonly, a dihydronaphthalene precursor with leaving groups at the 1 and 4 positions of a butyl chain can be reacted with a primary amine. organic-chemistry.org Reductive amination of a 1,4-dicarbonyl compound attached to the naphthalene ring with ammonia (B1221849) or a primary amine is another viable route. mdpi.comstackexchange.com For example, the cyclization of a 1,4-amino alcohol under acidic or basic conditions can also yield the pyrrolidine ring. mdpi.com These methods offer versatility in introducing substituents onto the pyrrolidine ring by choosing appropriately substituted precursors. A related synthesis of spiro[tetralin-2,2'-pyrrolidine] derivatives has been achieved through the reductive cyclization of a Michael adduct, showcasing another pathway to link the two ring systems. nih.gov

Advanced and Asymmetric Synthetic Approaches to Pyrrolidine Derivatives

The pyrrolidine ring is a ubiquitous feature in many chiral molecules. nih.govnih.gov Consequently, advanced synthetic methods, particularly those that control stereochemistry, are of paramount importance. Asymmetric 1,3-dipolar cycloaddition reactions have emerged as a powerful tool for the enantioselective construction of highly functionalized pyrrolidines. rsc.orgnih.govresearchgate.net

Catalytic Asymmetric 1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Construction

The [3+2] cycloaddition between an azomethine ylide (a 1,3-dipole) and a dipolarophile (typically an alkene) is one of the most efficient methods for synthesizing the pyrrolidine core, as it can create multiple stereocenters in a single, atom-economical step. acs.orgnih.gov

Azomethine ylides are versatile intermediates that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or via the thermolysis of specific aziridines. nih.gov These ylides readily react with electron-deficient alkenes, which act as dipolarophiles, to yield highly substituted pyrrolidines. nih.gov

The scope of this reaction is broad, with a wide variety of dipolarophiles being successfully employed. These include α,β-unsaturated ketones, maleimides, dimethyl fumarate, and phenyl vinyl sulfone. acs.orgacs.orgunife.it The regioselectivity and diastereoselectivity of the cycloaddition can often be controlled by the nature of the substituents on both the azomethine ylide and the dipolarophile. researchgate.net For example, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has expanded the range of accessible ylides, including unstabilized variants, for subsequent cycloaddition reactions. unife.it

Table 2: Examples of Dipolarophiles in Azomethine Ylide [3+2] Cycloadditions

| Azomethine Ylide Precursor | Dipolarophile | Product Type |

|---|---|---|

| N-benzylideneglycine methyl ester | 2-Cyclopentenone | Bicyclic Pyrrolidine |

| Tertiary Amide/Lactam (via Ir-catalysis) | N-phenyl maleimide | Substituted Pyrrolidine |

| Tertiary Amide/Lactam (via Ir-catalysis) | Dimethyl Fumarate | Substituted Pyrrolidine |

| Glycine Iminoesters | β-Fluoromethyl β,β-disubstituted enones | Pyrrolidine with Quaternary Stereocenters |

To achieve enantioselectivity in 1,3-dipolar cycloadditions, chiral metal-ligand complexes are widely used as catalysts. nih.govnih.gov These catalysts coordinate to one of the reactants, creating a chiral environment that directs the approach of the second reactant, thereby favoring the formation of one enantiomer over the other.

Copper(I) and silver(I) complexes have proven to be particularly effective. acs.orgacs.org Chiral ligands such as Fesulphos, in combination with Cu(I) catalysts, have been shown to provide high levels of enantioselectivity (up to 95% ee) and good diastereoselectivity in the reaction between azomethine ylides and α,β-unsaturated ketones. acs.org The choice of metal, ligand, base, and solvent can be optimized to maximize both yield and stereocontrol. acs.orgacs.org An unprecedented level of control was achieved in a ligand-controlled regiodivergent Cu(I)-catalyzed cycloaddition, where the selection of the chiral ligand dictated which of two possible regioisomeric pyrrolidine products was formed, both with excellent enantioselectivity (≥92% ee). acs.org Other successful systems involve the use of chiral pyrrolidine-based ligands themselves, which can coordinate to metals like gold or be used in organocatalysis. researchgate.netlookchem.comnih.gov

Table 3: Performance of Selected Chiral Catalyst Systems in Asymmetric [3+2] Cycloadditions

| Metal/Ligand System | Ylide Precursor | Dipolarophile | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Cu(I) / Fesulphos | N-benzylideneglycine methyl ester | 2-Cyclopentenone | 70% (endo) | 90:10 (endo/exo) | 94% (endo) | acs.org |

| Cu(I) / Ligand L1 | α-substituted iminoester | β-fluoromethyl β,β-disubstituted enone | 88% | >20:1 | >99% | acs.org |

| Cu(I) / Ligand L2 | α-substituted iminoester | β-fluoromethyl β,β-disubstituted enone | 87% | >20:1 | 92% | acs.org |

| Cu(I) / Chiral Ligand | Azomethine Ylide | 1,1-gem-difluorostyrene | up to 96% | >20:1 | up to 97% | nih.gov |

Regio- and Stereocontrol Mechanisms in [3+2] Cycloadditions

The [3+2] cycloaddition reaction, particularly involving azomethine ylides, is a powerful and atom-economical method for constructing the pyrrolidine ring system, capable of generating up to four stereocenters in a single step. mappingignorance.orgacs.orgnih.gov The control over regioselectivity (the orientation of the dipole and dipolarophile) and stereoselectivity (the 3D arrangement of atoms) is governed by the electronic and steric properties of the reactants and the catalyst employed.

Regiocontrol: The regioselectivity of the [3+2] cycloaddition is primarily dictated by the Frontier Molecular Orbitals (FMOs) of the azomethine ylide (the 1,3-dipole) and the dipolarophile. In the context of synthesizing a dihydronaphthyl-pyrrolidine structure, the enamine this compound would act as the electron-rich dipolarophile. The reaction is typically a forward-electron-demand process, controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. However, stabilized azomethine ylides can react with electron-deficient alkenes, and in some cases, the regioselectivity can be contrary to initial predictions, necessitating rigorous structural analysis. nih.gov Computational studies help in understanding how electronic effects within the dipolarophile can direct the regiochemical outcome. mappingignorance.org

Stereocontrol: Diastereoselectivity and enantioselectivity are critical for synthesizing biologically active molecules. Several strategies are employed to control the stereochemical outcome:

Chiral Dipolarophiles or Dipoles: The use of chiral information on either the dipolarophile or the azomethine ylide precursor can effectively induce diastereoselectivity. ua.es For instance, chiral N-tert-butanesulfinyl groups on 1-azadienes have been shown to direct the diastereoselective synthesis of highly substituted pyrrolidines. acs.org The sulfinyl group can induce a specific absolute configuration in the final product. acs.org

Catalytic Asymmetric Cycloadditions: The use of chiral metal catalysts, often based on silver or copper, in conjunction with chiral ligands can generate pyrrolidines with high enantiomeric excess. mappingignorance.orgorganic-chemistry.org These catalytic systems create a chiral environment that favors one stereochemical pathway over others. rsc.org Stereodivergent approaches, which allow access to different stereoisomers from the same set of starting materials by simply changing the catalyst or conditions, are particularly powerful. organic-chemistry.orgrsc.org

Substrate Control: The substituents on both the azomethine ylide and the dipolarophile play a crucial role. For example, in reactions involving azomethine ylides and maleimides, a high degree of regio- and stereoselectivity can be achieved, leading to bispirooxindole derivatives in excellent yields. researchgate.net

The table below summarizes factors influencing selectivity in [3+2] cycloadditions for pyrrolidine synthesis.

| Controlling Factor | Mechanism | Typical Outcome | Reference |

|---|---|---|---|

| Frontier Molecular Orbitals (FMO) | Governs the interaction energy between the dipole and dipolarophile, favoring the orientation with the smallest HOMO-LUMO gap. | Predicts the most likely regioisomer (e.g., ortho/meta). | nih.gov |

| Chiral Auxiliaries | A chiral group attached to a reactant (e.g., N-tert-butanesulfinyl imines) sterically blocks one face of the molecule, directing the approach of the other reactant. | High diastereoselectivity. | acs.orgua.es |

| Metal Catalysis (e.g., Ag, Cu) with Chiral Ligands | The metal-ligand complex creates a chiral pocket, leading to an energetically favored transition state for one enantiomer. | High enantioselectivity (high ee). | mappingignorance.orgorganic-chemistry.org |

| Lewis Acids | Can coordinate to the reactants, altering their electronic properties and sometimes reversing the stereoselectivity compared to the uncatalyzed reaction. | Promotion of cycloadduct formation and potential switch in diastereoselectivity. | ua.es |

Palladium-Catalyzed Reactions for Naphthyl-Pyrrolidine Bond Formation

The Buchwald-Hartwig amination stands as a premier method for the formation of carbon-nitrogen bonds, particularly for coupling amines with aryl halides or pseudohalides (like triflates). wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is highly versatile and has largely superseded harsher classical methods. wikipedia.orgatlanchimpharma.com It is the most direct and efficient strategy for creating the naphthyl-pyrrolidine bond in the target molecule.

The general catalytic cycle involves three key steps: wikipedia.orgyoutube.com

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (e.g., 2-bromo-3,4-dihydronaphthalene), inserting into the carbon-halogen bond to form a Pd(II) species.

Ligand Exchange/Amine Coordination: The amine (pyrrolidine) coordinates to the Pd(II) complex, and in the presence of a base, deprotonation occurs to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The success of the reaction heavily depends on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos), are crucial for enhancing catalyst stability and promoting the key steps of the cycle, especially the reductive elimination. youtube.comacsgcipr.org The development of successive "generations" of catalyst systems has expanded the reaction's scope to include a vast array of amines and aryl partners under milder conditions. wikipedia.org

| Component | Role | Examples | Reference |

|---|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ | libretexts.org |

| Ligand | Stabilizes the catalyst, enhances reactivity, and facilitates oxidative addition and reductive elimination. | Bulky phosphines (XPhos, SPhos), bidentate phosphines (BINAP, DPEPhos). | wikipedia.orgyoutube.com |

| Base | Deprotonates the amine to facilitate its coordination to the palladium center. | Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, Cs₂CO₃. | libretexts.orgatlanchimpharma.com |

| Aryl/Vinyl Partner | The electrophilic component providing the aryl or vinyl group. | Aryl halides (Br, Cl), triflates (OTf), or tosylates (OTs). | wikipedia.orgacsgcipr.org |

Ring-Closing Metathesis in Pyrrolidine Ring Synthesis

Ring-closing metathesis (RCM) is a powerful reaction for constructing cyclic structures, including nitrogen heterocycles like pyrrolidine. wikipedia.org Popularized by the work of Grubbs, Schrock, and Chauvin, RCM utilizes metal-alkylidene catalysts (typically based on ruthenium or molybdenum) to form a new double bond within a molecule from two existing terminal alkenes, releasing ethylene (B1197577) gas as a byproduct. wikipedia.org

To synthesize a pyrrolidine ring via RCM, the typical starting material is an N-protected diallylamine (B93489) derivative. acs.org In the context of the target structure, this would involve a precursor where a diallylamino group is attached to the dihydronaphthalene scaffold. The intramolecular metathesis reaction then forges the five-membered ring.

A significant challenge in the RCM of diallylamines is the potential for the basic nitrogen atom to coordinate to and deactivate the metal catalyst. acs.org To circumvent this, several strategies are used:

Nitrogen Protection: The amine is often converted to a less basic derivative, such as an amide, carbamate, or sulfonamide, prior to the metathesis reaction.

Protonation/Lewis Acids: The basicity of the nitrogen can be masked by protonation with an acid or by the addition of a Lewis acid. acs.org

Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, are generally more robust and tolerant of functional groups, including basic amines, compared to first-generation catalysts. acs.orgdrughunter.com

The reaction is driven to completion by the irreversible loss of volatile ethylene, making it thermodynamically favorable. drughunter.com

Stereoselective Synthesis of Functionalized Pyrrolidine Derivatives

Creating pyrrolidine derivatives with specific stereochemistry is essential for many applications. Beyond the cycloaddition methods previously discussed, several other powerful strategies exist for the stereoselective synthesis of functionalized pyrrolidines. mdpi.com

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature. Proline and 4-hydroxyproline (B1632879) are common starting points for introducing a pre-existing, stereochemically defined pyrrolidine ring into a target molecule. mdpi.com Other natural products, such as carbohydrates like D-mannitol, can also serve as precursors for the enantiodivergent synthesis of various trans-2,5-dialkylpyrrolidines. acs.orgnih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Pyrrolidine-based auxiliaries themselves are frequently used to control diastereoselective reactions due to the rigidity of the pyrrolidine scaffold. scispace.comscilit.com For synthesizing the pyrrolidine ring itself, auxiliaries like (R)-phenylglycinol can be used, where diastereoselective additions of Grignard reagents are key steps. acs.orgnih.gov

Asymmetric Reduction and Cyclization: Acyclic precursors can be transformed into chiral pyrrolidines through stereoselective reactions. For example, the asymmetric reduction of a 1,4-diketone using biocatalysts (like baker's yeast) or chiral borane (B79455) reagents can produce a chiral diol with high enantioselectivity. acs.org This diol can then be converted into a pyrrolidine via sequential nucleophilic displacements. acs.orgnih.gov Another method involves the reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines, where the choice of reducing agent can effectively control the diastereoselectivity to produce either epimer of a 2-substituted pyrrolidine.

Functionalization and Derivatization of the this compound Core

Once the core structure of this compound is formed, it can be further modified to introduce a wide range of substituents. As an enamine, the molecule possesses distinct nucleophilic character that is central to its reactivity.

Introduction of Substituents via Specific Chemical Transformations

The enamine functionality of this compound makes it highly reactive toward electrophiles. The nitrogen atom's lone pair of electrons is delocalized into the double bond, creating a high electron density on the α-carbon (the C-1 position of the naphthalene ring system), making it a potent nucleophile. makingmolecules.com

This reactivity is famously exploited in the Stork enamine synthesis , which allows for the α-alkylation and α-acylation of ketones via their enamine derivatives. mychemblog.com The reaction of this compound with an electrophile (E+) leads to the formation of an iminium salt. Subsequent hydrolysis of this iminium salt cleaves the enamine and restores the ketone, now bearing a new substituent at the α-position. libretexts.org

Common electrophiles used for this transformation include:

Alkyl Halides: Reactive halides like allyl, benzyl, and methyl halides are effective for alkylation.

Acyl Halides: These are used to introduce acyl groups, leading to the formation of β-dicarbonyl compounds after hydrolysis.

Michael Acceptors: Enamines can undergo conjugate addition to α,β-unsaturated carbonyl compounds. makingmolecules.com

Pyrrolidine Alkylation Strategies

The alkylation of this compound, which is the enamine of 2-tetralone, is a classic example of the Stork enamine reaction. This strategy provides a mild and efficient method for monoalkylation of the ketone at the α-carbon.

The process involves two main steps:

Alkylation: The enamine reacts with an alkyl halide (e.g., methyl iodide). The nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. This forms a C-alkylated iminium salt. A competing side reaction is N-alkylation, but C-alkylation is generally favored, especially with enamines derived from pyrrolidine due to steric factors. mdma.ch

Hydrolysis: The resulting iminium salt is treated with aqueous acid to hydrolyze it back to the carbonyl compound, yielding the α-alkylated 2-tetralone. libretexts.org

Sustainable and Green Chemical Methodologies in Pyrrolidine Synthesis

The development of sustainable and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. Green chemistry principles, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly being applied to the synthesis of valuable chemical entities, including the pyrrolidine scaffold. This section explores two prominent green chemical methodologies, Microwave-Assisted Organic Synthesis (MAOS) and biocatalysis, as they apply to the formation of the pyrrolidine ring, with relevance to the synthesis of this compound and its analogs.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govarkat-usa.org The direct interaction of microwave irradiation with polar molecules in the reaction mixture results in rapid and uniform heating, which can significantly enhance reaction rates. nih.gov This technique aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents. researchgate.net

The synthesis of enamines, such as this compound, from a ketone and a secondary amine is a classic condensation reaction that can be effectively promoted by microwave irradiation. The Stork enamine reaction provides the fundamental basis for this transformation, where an enamine acts as a nucleophilic intermediate for carbon-carbon bond formation. wikipedia.orgcambridge.orglibretexts.org

While specific literature on the MAOS of this compound is not abundant, studies on the microwave-assisted synthesis of related enaminones from cyclic ketones offer valuable insights. For instance, the reaction of cyclic ketones like 1,3-cyclohexanedione (B196179) with various amines under microwave irradiation has been shown to proceed efficiently without the need for a solvent or catalyst. researchgate.net These reactions demonstrate the feasibility of using MAOS to drive the condensation between a cyclic ketone precursor and a secondary amine to form the enamine linkage.

In a relevant study, the microwave-assisted synthesis of various enaminones was carried out using different amines and β-dicarbonyl compounds. The reactions were performed under solvent-free conditions, highlighting the green credentials of this approach. researchgate.net The data below summarizes typical results for the synthesis of enaminones from 1,3-cyclohexanedione, which serves as a model for the reactivity of cyclic ketones in MAOS.

| Amine | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Benzylamine | 3-(Benzylamino)cyclohex-2-en-1-one | 8 | 85 |

| Aniline | 3-Anilinocyclohex-2-en-1-one | 10 | 90 |

| p-Toluidine | 3-(p-Toluidino)cyclohex-2-en-1-one | 7 | 92 |

Data sourced from a study on solvent-free microwave-assisted synthesis of enaminones. researchgate.net

The application of MAOS to the synthesis of pyrrolidine-fused heterocycles has also been demonstrated. For example, the microwave-assisted synthesis of 1-(Pyrrolidin-1-yl)-2-tosylethan-1-one from pyrrolidine and 2-tosylacetyl chloride showcases the rapid formation of a pyrrolidine-containing amide under microwave conditions, achieving a high yield in a significantly reduced reaction time. mdpi.com

| Reactants | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Pyrrolidine, 2-Tosylacetyl chloride | 1-(Pyrrolidin-1-yl)-2-tosylethan-1-one | 5 | 85 |

Data from a study on the microwave-assisted synthesis of acetamide (B32628) derivatives. mdpi.com

These examples underscore the potential of MAOS as a sustainable and efficient method for the synthesis of pyrrolidine derivatives, including analogs of this compound. The significant reduction in reaction times and the ability to perform these reactions under solvent-free conditions make MAOS an attractive green alternative to conventional synthetic protocols.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and environmentally friendly route to chiral molecules. Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and stereoselectivity), and are derived from renewable resources, making them ideal catalysts for green chemistry. researchgate.net The synthesis of chiral pyrrolidines, which are valuable building blocks for pharmaceuticals, is an area where biocatalysis has shown significant promise.

A key strategy in biocatalytic pyrrolidine synthesis involves the use of engineered enzymes that can perform reactions not typically found in nature. One such groundbreaking approach is the directed evolution of cytochrome P450 enzymes to create variants capable of catalyzing intramolecular C(sp³)–H amination. nih.govresearchgate.netcaltech.eduacs.org These engineered enzymes, such as cytochrome P411 variants, can facilitate the insertion of an alkyl nitrene into a C-H bond to construct the pyrrolidine ring with high enantioselectivity. nih.govresearchgate.netcaltech.eduacs.org

In a notable study, a variant named P411-PYS-5149 was developed through directed evolution. This enzyme was shown to catalyze the formation of various pyrrolidine derivatives from organic azides with good to excellent enantiomeric ratios and yields. nih.govresearchgate.netcaltech.eduacs.org This method represents a significant advancement as it allows for the direct and asymmetric formation of the pyrrolidine ring.

The table below summarizes the performance of the P411-PYS-5149 variant in the synthesis of different pyrrolidine derivatives.

| Substrate (Organic Azide) | Product (Pyrrolidine Derivative) | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| 5-Phenylpentyl azide | 2-Phenylpyrrolidine | 65 | 98:2 |

| 5-(4-Methoxyphenyl)pentyl azide | 2-(4-Methoxyphenyl)pyrrolidine | 74 | 99:1 |

| 5-(4-Chlorophenyl)pentyl azide | 2-(4-Chlorophenyl)pyrrolidine | 58 | 97:3 |

Data sourced from research on the biocatalytic construction of chiral pyrrolidines via intramolecular C(sp³)–H amination. nih.govacs.org

Furthermore, these biocatalytic systems can be integrated with other enzymatic transformations to build molecular complexity in a one-pot fashion. For instance, the chiral pyrrolidine product can be further functionalized using other enzymes, such as a P411-based carbene transferase or a tryptophan synthase, to generate more complex chiral molecules. nih.govacs.org

Another powerful biocatalytic method for producing chiral amines, which can be precursors to or analogs of this compound, is the use of transaminases. These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate with high stereoselectivity. This approach is particularly relevant for the synthesis of chiral amines from cyclic ketones.

The versatility of this approach allows for the production of a wide range of chiral amines, which are valuable intermediates in the synthesis of more complex molecules. The high enantioselectivity of these enzymatic reactions makes them a superior alternative to many traditional chemical methods for the synthesis of chiral compounds.

Reaction Mechanisms and Mechanistic Investigations of 1 3,4 Dihydro 2 Naphthyl Pyrrolidine Transformations

Elucidation of 1,3-Dipolar Cycloaddition Mechanisms

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely utilized method for the synthesis of five-membered heterocycles, including the pyrrolidine (B122466) ring. wikipedia.orgorganic-chemistry.org This reaction involves the combination of a 1,3-dipole with a dipolarophile in a concerted, pericyclic process involving a six-π-electron transition state. organic-chemistry.org

Proposed Transition States and Reaction Pathways in Pyrrolidine Formation

The synthesis of pyrrolidine rings via 1,3-dipolar cycloaddition commonly employs azomethine ylides as the 1,3-dipole component. nih.gov These ylides can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the thermal ring-opening of an aziridine. For the formation of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine, a plausible pathway involves the reaction of an azomethine ylide with the double bond of a dihydronaphthalene derivative acting as the dipolarophile.

The mechanism is generally considered a concerted [π4s + π2s] cycloaddition, proceeding through a highly ordered, six-electron transition state. organic-chemistry.org This pericyclic mechanism ensures a high degree of stereospecificity, where the stereochemistry of the reactants is directly translated into the product. wikipedia.org The transition state can be visualized as the 1,3-dipole and the dipolarophile approaching each other in parallel planes.

Alternatively, under certain conditions or with highly stabilized reactants, a stepwise mechanism involving a zwitterionic or diradical intermediate may occur, although the concerted pathway is more common for typical azomethine ylide cycloadditions. wikipedia.org Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the fine details of these transition states, confirming the energetic favorability of the concerted pathway in most cases. rsc.org For instance, a reaction could be envisioned between an azomethine ylide (like that generated from sarcosine (B1681465) and formaldehyde) and 1,2-dihydronaphthalene. The reaction would proceed via a concerted addition to the C1-C2 double bond of the dihydronaphthalene.

Factors Governing Regioselectivity and Stereoselectivity

The utility of 1,3-dipolar cycloadditions lies in their ability to control the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of the resulting cycloadduct.

Regioselectivity: The regiochemical outcome is primarily governed by the electronic properties of the dipole and dipolarophile, as explained by Frontier Molecular Orbital (FMO) theory. organic-chemistry.org The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Type I (HOMO-dipole controlled): The reaction is dominated by the interaction of the dipole's HOMO with the dipolarophile's LUMO. This is typical for electron-rich dipoles and electron-poor dipolarophiles.

Type II (HOMO/LUMO control): Both HOMO-LUMO energy gaps are similar, potentially leading to a mixture of regioisomers.

Type III (LUMO-dipole controlled): The interaction between the dipole's LUMO and the dipolarophile's HOMO is dominant.

In the case of forming this compound, the substituents on both the azomethine ylide and the dihydronaphthalene ring would dictate the relative orbital energies and thus the regioselectivity. Steric hindrance between bulky substituents on the reactants also plays a crucial role in favoring one regioisomer over another. wikipedia.org

Stereoselectivity: The cycloaddition is typically stereospecific with respect to the dipolarophile; for example, a cis-alkene will yield a cis-substituted pyrrolidine. Furthermore, when new stereocenters are formed, diastereoselectivity becomes important. The approach of the dipole to the dipolarophile can occur via two main transition states:

Endo approach: The major substituents of the dipole are oriented towards the π-system of the dipolarophile.

Exo approach: The major substituents of the dipole are oriented away from the π-system of the dipolarophile.

The preferred pathway is often influenced by secondary orbital interactions and steric effects. frontiersin.org Enantioselectivity can be achieved by using chiral auxiliaries on the reactants or, more effectively, by employing chiral Lewis acid or transition metal catalysts (e.g., complexes of Copper, Silver, or Rhodium) that coordinate to the reactants and create a chiral environment around the transition state. organic-chemistry.org

Oxidative Transformations of Pyrrolidine Scaffolds

The conversion of a saturated pyrrolidine ring into an aromatic pyrrole (B145914) is a significant transformation that involves dehydrogenation or oxidation. This process fundamentally alters the molecule's electronic properties, geometry, and potential biological activity.

Mechanisms of Pyrrolidine to Pyrrole Aromatization

The aromatization of a pyrrolidine ring requires the removal of four hydrogen atoms. This can be achieved through several mechanistic pathways, typically under oxidative conditions.

One of the most direct industrial methods involves the catalytic dehydrogenation of pyrrolidine at high temperatures over a metal catalyst such as palladium, platinum, or nickel. The mechanism involves the sequential abstraction of hydrogen atoms from the ring. The process likely begins with the formation of a dihydropyrrole (pyrroline) intermediate, which is then further oxidized to the fully aromatic pyrrole.

In a laboratory setting, chemical oxidants can be employed. For a compound like this compound, the reaction would need to be selective to avoid oxidation of the dihydronaphthalene ring. A plausible mechanism, analogous to the Paal-Knorr synthesis, involves the formation of iminium ion intermediates. The process can be described in steps:

Oxidation to a Dihydropyrrole (Pyrroline): An initial two-electron oxidation would form a dihydropyrrole intermediate. This step could be mediated by a variety of oxidizing agents.

Tautomerization and Further Oxidation: The resulting pyrroline (B1223166) can exist in different isomeric forms. A subsequent two-electron oxidation of the remaining single bond in the ring leads to the formation of the aromatic pyrrole ring.

Ring-Opening and Skeletal Remodeling Reactions of Pyrrolidines

The cleavage of carbon-nitrogen bonds in unstrained cyclic amines like pyrrolidine is a synthetically challenging but powerful strategy for skeletal remodeling, allowing access to diverse molecular architectures from a common precursor. researchgate.net

Mechanistic Studies of C-N Bond Cleavage in Unstrained Cyclic Amines

Cleaving the inert C(sp³)–N bond in a pyrrolidine ring is difficult due to the lack of ring strain compared to aziridines or azetidines. researchgate.net Recent advances have focused on reductive methods, particularly for N-acylated pyrrolidines, which activate the C–N bond towards cleavage. acs.org

A state-of-the-art method involves a combination of photoredox catalysis and a Lewis acid. nih.gov For a compound like this compound to undergo this reaction, it would first need to be functionalized with an N-acyl group, such as an N-benzoyl group. The proposed mechanism proceeds as follows: acs.orgchemrxiv.org

Activation by Lewis Acid: A Lewis acid (e.g., Zn(OTf)₂) coordinates to the carbonyl oxygen of the N-acyl group. This coordination makes the amide more electron-deficient and lowers its reduction potential. nih.gov

Single-Electron Transfer (SET): A photocatalyst, excited by visible light, transfers a single electron to the activated amide. This generates a radical anion intermediate.

C–N Bond Cleavage: The radical anion undergoes fragmentation, leading to the cleavage of the C2–N bond. This step is regioselective, forming a stable carbon-centered radical distal to the nitrogen. Radical clock experiments have confirmed the generation of these radical intermediates. chemrxiv.org

Radical Trapping: The resulting carbon radical can be trapped by a hydrogen atom source to complete the reductive ring-opening or can engage in further reactions, such as intermolecular additions to alkenes, enabling C–C bond formation. acs.org

This protocol has been shown to be tolerant of various functional groups, and studies have noted that N-aryl substituents, including naphthyl groups, are compatible with related C-N cleavage reactions, suggesting this mechanism is applicable to derivatives of the title compound. researchgate.net This strategy represents a significant advance in the deconstructive functionalization of pyrrolidines, enabling their transformation into valuable acyclic amino compounds or other heterocyclic systems. nih.gov

Catalytic Cycles in Asymmetric Pyrrolidine Synthesis

The asymmetric synthesis of pyrrolidine rings is a cornerstone of modern organic chemistry, providing access to a scaffold prevalent in pharmaceuticals, natural products, and chiral catalysts. While this compound is itself a pyrrolidine-containing compound, its primary role in the synthesis of new pyrrolidine structures is as a nucleophilic enamine intermediate. This enamine, derived from 2-tetralone (B1666913) and pyrrolidine, can act as a key reactant in catalytic cycles that construct complex, stereochemically rich pyrrolidine systems, particularly spiro-pyrrolidines. The most prominent and mechanistically understood pathway for this transformation is the catalytic asymmetric [3+2] cycloaddition.

This reaction typically involves the cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile. In this context, the enamine this compound serves as the electron-rich alkene component (the dipolarophile). The reaction can be catalyzed by either metal complexes or organocatalysts, each following a distinct catalytic cycle to achieve high levels of stereocontrol.

A representative catalytic cycle for a metal-catalyzed asymmetric [3+2] cycloaddition is illustrated with a copper(I) complex bearing a chiral ligand. This process is a powerful method for constructing highly substituted pyrrolidines. longdom.org

Proposed Catalytic Cycle: Copper-Catalyzed Asymmetric [3+2] Cycloaddition

Catalyst Activation: The cycle initiates with an inactive pre-catalyst, often a copper(I) salt like copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), which coordinates with a chiral ligand (L), such as a derivative of Fesulphos or TF-BiphamPhos, to form the active chiral catalyst complex [Cu(I)-L]. longdom.org

Azomethine Ylide Formation: The active catalyst complex coordinates with an iminoester (a common precursor for azomethine ylides), such as one derived from glycine. This coordination facilitates deprotonation by a mild base (e.g., a tertiary amine like triethylamine), generating a chiral copper(I)-complexed azomethine ylide. This intermediate is a reactive 1,3-dipole.

[3+2] Cycloaddition: The enamine, this compound, approaches the chiral azomethine ylide complex. The chiral ligand environment of the copper catalyst dictates the facial selectivity of the approach, effectively shielding one face of the dipole. The enamine adds to the ylide in a concerted, stereoselective [3+2] cycloaddition. This step is often the rate-determining and stereochemistry-determining step, leading to the formation of a five-membered spiro-pyrrolidine ring fused to the dihydronaphthalene core. The product remains coordinated to the copper catalyst.

Product Release and Catalyst Regeneration: The resulting copper-complexed spiro-pyrrolidine product is displaced by a new molecule of the iminoester substrate, releasing the enantiomerically enriched spiro-pyrrolidine and regenerating the active [Cu(I)-L]* catalyst, allowing it to enter a new cycle.

This type of cycloaddition can generate multiple stereocenters simultaneously with high diastereoselectivity and enantioselectivity. acs.org

Organocatalytic [3+2] Cycloaddition

An alternative to metal catalysis is organocatalysis, which avoids the use of metals and often relies on the principles of enamine and iminium ion chemistry. nih.gov A plausible organocatalytic cycle for the synthesis of pyrrolidines involves a bifunctional catalyst, such as a quinine-derived squaramide. acs.org

Catalyst-Ylide Formation: The cycle begins with the deprotonation of an imine substrate by the basic site of the organocatalyst (e.g., the quinuclidine (B89598) nitrogen). This generates an azomethine ylide, which forms a chiral ion pair with the protonated catalyst. acs.org

Hydrogen Bond Activation: Simultaneously, the hydrogen-bonding domain of the catalyst (e.g., the squaramide moiety) activates the enamine dipolarophile, this compound, orienting it for a specific stereochemical outcome. acs.org

Stereoselective Cycloaddition: The activated enamine attacks the ion-paired azomethine ylide. The defined three-dimensional structure of the catalyst-substrate complex directs the cycloaddition to occur from a specific face, establishing the stereochemistry of the newly formed pyrrolidine ring.

Product Release: Following the cycloaddition, the resulting spiro-pyrrolidine product dissociates from the organocatalyst, which is then regenerated in its neutral form, ready to initiate another catalytic cycle.

Research findings have demonstrated the efficacy of various catalytic systems in analogous [3+2] cycloaddition reactions for synthesizing highly substituted and stereochemically diverse pyrrolidines. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and stereoselectivities.

Interactive Data Tables of Research Findings

The tables below summarize representative data from studies on asymmetric catalytic syntheses of pyrrolidines, illustrating the performance of different catalytic systems in reactions analogous to those involving enamine substrates.

Table 1: Performance of Chiral Catalysts in Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis Data derived from studies on the cycloaddition of azomethine ylides with various dipolarophiles to produce substituted pyrrolidines.

| Catalyst System | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Cu(I)/TF-BiphamPhos | N-alkenyl-2,3-dioxopyrrolidine | 95 | >95:5 | 98 | longdom.org |

| Ag(I)/Chiral Phosphine (B1218219) | Dimethyl maleate | 88 | 94:6 | 96 | acs.org |

| Ni(II)/IAP Ligand | Indolyl nitroalkene | 92 | >20:1 (exo') | 99 | |

| Quinine-derived Squaramide | 4-(Alk-1-en-1-yl)coumarin | 93 | >95:5 | 96 | acs.org |

| Bifunctional Organocatalyst | Nitroallene/Imine | 61 | 81:19 | 91 | acs.org |

Structural Elucidation and Structure Activity Relationship Sar Studies of 1 3,4 Dihydro 2 Naphthyl Pyrrolidine and Its Analogs

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy is the cornerstone for the molecular-level investigation of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine, providing unambiguous evidence for its covalent framework and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in this compound. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of every hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would feature distinct signals for the aromatic protons of the naphthalene (B1677914) ring, a characteristic singlet for the vinylic proton on the enamine double bond, and multiplets for the aliphatic protons in the dihydronaphthyl and pyrrolidine (B122466) rings.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show signals for the aromatic carbons, the two carbons of the enamine double bond (one attached to nitrogen and one unsubstituted), and the aliphatic carbons of the saturated portions of the rings.

DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT)-135 experiments are crucial for differentiating between CH, CH₂, and CH₃ groups. mdma.chwikipedia.orgorganicchemistrydata.orgnih.gov In a DEPT-135 spectrum, CH₂ groups appear as negative peaks, while CH and CH₃ groups appear as positive peaks; quaternary carbons are absent. mdma.chnih.gov This technique is invaluable for confirming the assignments of the aliphatic carbons in both the dihydronaphthyl and pyrrolidine moieties.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively map the connections between protons (¹H-¹H in COSY) and between protons and their directly attached carbons (¹H-¹³C in HSQC).

Studies on enamines derived from 2-tetralone (B1666913) indicate they exist in an equilibrium between the less-substituted 3,4-dihydro (the title compound) and the more-substituted 1,4-dihydro tautomeric forms. rsc.org The reactivity of the pyrrolidine enamine of 2-tetralone suggests it reacts preferentially at the C-3 position, confirming the prevalence of the less-substituted isomer, a structural detail primarily elucidated by NMR. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for enamine and dihydronaphthalene structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 Signal |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.3 | 125 - 135 | Positive |

| Vinylic CH | 5.0 - 5.5 | 95 - 105 | Positive |

| Vinylic C-N | - | 140 - 150 | Absent |

| Pyrrolidine CH₂ (α to N) | 3.0 - 3.4 | 47 - 52 | Negative |

| Pyrrolidine CH₂ (β to N) | 1.8 - 2.1 | 24 - 27 | Negative |

| Dihydronaphthyl CH₂ | 2.2 - 2.8 | 28 - 35 | Negative |

| Aromatic Quaternary C | - | 130 - 140 | Absent |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which serves to confirm the elemental composition of the compound. For this compound, the molecular formula is C₁₄H₁₇N. nih.govsigmaaldrich.comnih.gov HRMS provides a highly accurate mass measurement that can distinguish this formula from other possibilities with the same nominal mass. The precise mass measurement is compared against the calculated theoretical value to validate the molecular formula. rsc.org

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₇N | nih.govsigmaaldrich.comnih.gov |

| Molar Mass | 199.29 g/mol | nih.govnih.gov |

| Monoisotopic Mass | 199.136099547 Da | nih.gov |

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields exact bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not found in the surveyed literature, the method is widely applied to its analogs. For instance, crystallographic studies on various pyrrolidine derivatives have been used to establish their absolute configuration and analyze intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The key chromophore in this compound is the enamine system conjugated with the naphthalene aromatic ring. This extended π-system is expected to exhibit strong absorption bands corresponding to π→π* transitions. The position and intensity of these absorption maxima provide insight into the electronic properties of the molecule and can be influenced by solvent polarity. Studies on related naphthyl-containing compounds show characteristic absorption patterns that are distinct from the parent naphthalene system due to the influence of substituents. nih.gov

Chromatographic Methods for Analytical and Preparative Purposes

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are premier techniques for analyzing this compound. A reverse-phase (RP) HPLC method has been developed for its separation and analysis. nih.gov This method can be adapted for fast UPLC applications by using columns with smaller particle sizes. nih.gov The scalability of this method allows it to be used not only for analytical purity checks but also for preparative separation to isolate the compound or its impurities. nih.gov Furthermore, such methods are suitable for pharmacokinetic studies. nih.gov

Table 3: HPLC Conditions for the Analysis of this compound

| Parameter | Description | Source |

|---|---|---|

| Technique | Reverse Phase (RP) HPLC | nih.gov |

| Stationary Phase | Newcrom R1 column | nih.gov |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | nih.gov |

| MS-Compatible Mobile Phase | For Mass-Spec applications, phosphoric acid is replaced with formic acid. | nih.gov |

| Applications | Purity assessment, preparative separation, impurity isolation, pharmacokinetics. | nih.gov |

Strategies for Isolation of Impurities in Preparative Scale

The isolation and purification of chemical compounds on a preparative scale are essential for obtaining sufficient quantities of pure material for further studies. In the synthesis of this compound and its analogs, impurities can arise from starting materials, side reactions, or degradation products. The efficient removal of these impurities is critical to ensure the quality and reliability of subsequent biological evaluations. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of compounds in the milligram to gram scale. lcms.czwarwick.ac.uk

The general strategy for isolating impurities from a synthetic mixture of this compound using preparative HPLC involves a systematic approach. Initially, an analytical HPLC method is developed to achieve a good separation of the target compound from its impurities. lcms.cz This analytical method is then scaled up to a preparative method. This scale-up process involves increasing the column diameter and adjusting the flow rate to accommodate larger sample loads. nih.gov The choice of stationary phase and mobile phase is critical for successful separation. For compounds like this compound, which has a moderate polarity, reversed-phase chromatography with a C8 or C18 stationary phase is often a suitable choice. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like trifluoroacetic acid to improve peak shape. nih.gov

During the preparative run, the sample is injected onto the column, and the separated compounds are detected as they elute. A fraction collector is used to collect the eluent at specific time intervals, corresponding to the elution of the target compound and the impurities. warwick.ac.uk The purity of the collected fractions is then verified using the analytical HPLC method. This process allows for the isolation of the main compound in high purity, as well as the isolation of individual impurities for structural elucidation.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active molecules. These investigations explore how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies focus on understanding the impact of stereochemistry and substituent patterns on their biological profiles.

Impact of Stereochemistry and Chiral Centers on Biological Efficacy

The presence of a chiral center in a molecule results in the existence of enantiomers, which are non-superimposable mirror images. In biological systems, which are themselves chiral, enantiomers can exhibit significantly different pharmacological and toxicological properties. nih.gov The this compound scaffold can possess chiral centers, particularly if substituents are introduced on the pyrrolidine or dihydronaphthalene rings.

The separation of enantiomers is crucial for evaluating their individual biological activities. Chiral HPLC is a primary method for this purpose, utilizing chiral stationary phases (CSPs) that can differentiate between enantiomers. nih.govnih.gov Common CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and proteins. nih.govunife.it The choice of CSP and the mobile phase composition are critical for achieving enantioseparation. mdpi.com For instance, a study on the enantiomeric separation of dihydropyrimidinone derivatives demonstrated the effectiveness of a teicoplanin-based CSP under polar organic conditions. mdpi.com

Although direct studies on the stereochemistry-activity relationship of this compound are not extensively documented in the provided results, it is a well-established principle that the three-dimensional arrangement of a molecule dictates its interaction with biological targets such as receptors and enzymes. Therefore, it is highly probable that the enantiomers of substituted this compound analogs would display different biological efficacies. One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for adverse effects.

Influence of Substituent Patterns on Biological Profiles

The biological activity of this compound analogs can be significantly modulated by introducing various substituents at different positions on the molecular scaffold. SAR studies aim to identify which substituents and substitution patterns lead to enhanced potency, selectivity, or other desirable pharmacological properties.

For example, research on dihydronaphthalene analogs inspired by the natural product combretastatin (B1194345) A-4 revealed that the introduction of a trimethoxy aryl ring on the dihydronaphthalene scaffold resulted in potent inhibitors of tubulin polymerization with significant cytotoxicity against human cancer cell lines. rsc.org Another study on 1-benzylidene-3,4-dihydronaphthalen-2-one derivatives showed that specific substitution patterns led to compounds with nanomolar inhibitory activity against several human cancer cell lines. nih.gov These findings highlight the importance of the substitution on the dihydronaphthalene core in determining anticancer activity.

Similarly, modifications to the pyrrolidine ring can have a profound impact on the biological profile. Studies on pyrrolidine derivatives have demonstrated that the nature and position of substituents are critical for their activity. For instance, a series of polysubstituted pyrrolidines showed promising antiproliferative effects, with specific analogs inducing cell cycle arrest and apoptosis in cancer cells. nih.gov In the context of dopamine (B1211576) receptor ligands, SAR studies of eticlopride-based compounds, which feature a pyrrolidine ring, indicated that N-alkylation of the pyrrolidine ring was generally detrimental to binding affinities at D2 and D3 receptors, whereas modifications at other positions could enhance affinity. researchgate.net Furthermore, the nature of the arylcarboxamide moiety in N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide derivatives, which share structural similarities with potential analogs of the target compound, was found to strongly influence their intrinsic activity at the D3 receptor. scite.ai

These examples underscore the principle that the biological profile of this compound analogs can be finely tuned by systematically altering the substituents on both the dihydronaphthalene and pyrrolidine moieties. Such SAR investigations are crucial for the rational design of new derivatives with optimized therapeutic properties. nih.govchemrxiv.org

Computational Chemistry and Theoretical Investigations of 1 3,4 Dihydro 2 Naphthyl Pyrrolidine

Density Functional Theory (DFT) Applications in Pyrrolidine (B122466) Research

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of organic molecules, including pyrrolidine derivatives. irjweb.comscirp.org This quantum mechanical modeling method is employed to investigate the electronic structure and properties of many-electron systems. scirp.org By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering a powerful tool for understanding the structural and spectral characteristics of compounds. irjweb.com For pyrrolidine-containing structures, DFT is used to optimize molecular geometry, calculate vibrational frequencies, and explore the molecule's frontier molecular orbitals to predict reactivity and stability. nih.govnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's properties. biomedres.us

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. mdpi.combiomedres.us Conversely, a small energy gap indicates higher chemical reactivity, greater polarizability, and lower kinetic stability, as the molecule can be more easily excited. scirp.orgnih.govbiomedres.us This energy gap is instrumental in explaining charge transfer interactions within the molecule, which are often responsible for its bioactivity. scirp.org

| Parameter | Definition | Significance in Chemical Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Related to the ionization potential and the ability of a molecule to act as an electron donor (nucleophile). mdpi.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is available to accept electrons. | Related to the electron affinity and the ability of a molecule to act as an electron acceptor (electrophile). mdpi.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A small gap implies high reactivity and low stability. A large gap implies low reactivity and high kinetic stability. mdpi.combiomedres.us |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity and stability. nih.govresearchgate.net These parameters, including chemical hardness (η), softness (σ), and the electrophilicity index (ω), are central to conceptual DFT. dergipark.org.tr

Chemical Hardness (η) and Softness (σ) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com Softness is the reciprocal of hardness and is correlated with higher chemical reactivity. nih.gov

Electrophilicity Index (ω) : This parameter quantifies the ability of a species to accept electrons. irjweb.comnih.gov A high electrophilicity index indicates a good electrophile. mdpi.com

These descriptors are calculated using the following equations, based on Koopmans' theorem:

Chemical Hardness: η ≈ (ELUMO − EHOMO) / 2

Chemical Softness: σ = 1 / (2η)

Chemical Potential: μ ≈ (EHOMO + ELUMO) / 2

Electronegativity: χ = -μ

Electrophilicity Index: ω = μ² / (2η) researchgate.net

| Reactivity Parameter | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. mdpi.com |

| Chemical Softness (σ) | 1 / (2η) | High value indicates low stability and high reactivity. nih.gov |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. irjweb.com |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons; a high value indicates a powerful electrophile. mdpi.comresearchgate.net |

DFT calculations can also be used to determine key thermochemical properties of a molecule at a given temperature. scirp.orgutdallas.edu These properties are essential for understanding the stability and thermodynamics of chemical reactions.

Total Energy : The optimized total energy of a molecule in its ground state is a primary output of DFT calculations. Comparing the total energies of different isomers or conformers allows for the determination of their relative stabilities.

Molar Entropy (S) : Entropy is a measure of the disorder or randomness of a system. Theoretical calculations of molar entropy help in understanding the spontaneity of processes.

Molar Heat Capacity (C) : Heat capacity measures the amount of heat required to raise the temperature of one mole of a substance by one degree. It provides insight into the vibrational modes of the molecule. utdallas.edu

| Thermochemical Property | Definition | Significance |

|---|---|---|

| Total Energy (Etotal) | The sum of the kinetic and potential energies of all particles in the molecule. | Used to compare the relative stability of different molecular structures or conformers. |

| Molar Entropy (S) | A measure of the number of possible microscopic states (microstates) of a system. | Indicates the degree of disorder; crucial for calculating Gibbs free energy and predicting reaction spontaneity. |

| Molar Heat Capacity (Cp or Cv) | The amount of heat needed to raise the temperature of one mole of a substance by one Kelvin. | Provides information about the vibrational and rotational energy levels of the molecule. utdallas.edu |

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov For a compound like 1-(3,4-Dihydro-2-naphthyl)pyrrolidine, docking studies would be invaluable for investigating its potential interactions with biological targets. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. nih.gov Key outcomes include the binding conformation, binding energy, and specific non-covalent interactions such as hydrogen bonds and van der Waals forces, which stabilize the ligand-receptor complex. nih.gov Such studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a range of puckered conformations to relieve ring strain. researchgate.net This dynamic behavior is known as pseudorotation, where the ring continuously flexes through various envelope (E) and twisted (T) forms. nih.gov The specific conformation is described by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). nih.gov The motional restrictions of the pyrrolidine ring are critical as they can influence the biological activity of the molecule. nih.govfigshare.com Substituents on the ring play a crucial role in determining the preferred conformation. nih.gov In this compound, the bulky dihydronaphthyl group attached to the nitrogen atom would be expected to significantly influence the puckering equilibrium of the pyrrolidine ring, locking it into a limited set of preferred conformations.

Theoretical Prediction of Reaction Pathways and Selectivities

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding selectivity. arxiv.org By mapping the potential energy surface of a reaction, researchers can identify intermediates and transition states. nih.gov Calculating the activation energies (ΔG#) for different possible pathways allows for the prediction of the most favorable route. nih.gov For a reaction involving this compound, such as its formation via the Stork enamine synthesis or its subsequent alkylation or acylation, DFT calculations can determine whether kinetic or thermodynamic control dictates the final product distribution. nih.gov These theoretical predictions can offer deep insights into stereoselectivity and regioselectivity, guiding synthetic efforts and explaining experimental outcomes. arxiv.orgacs.org

Applications of 1 3,4 Dihydro 2 Naphthyl Pyrrolidine and Its Derivatives in Advanced Chemical Research

Medicinal Chemistry and Pharmacological Potential

The pyrrolidine (B122466) ring is a cornerstone in drug discovery, valued for its ability to create structural diversity and introduce specific stereochemistry into molecules. nih.gov Its non-planar, saturated nature allows for better exploration of the three-dimensional space of biological targets compared to flat aromatic rings. nih.gov When fused with a dihydronaphthalene system, the resulting scaffold gains lipophilicity and a rigid structure that can be strategically modified to target a range of biological receptors and enzymes.

Derivatives containing the tetrahydronaphthalene moiety, a close structural relative of dihydronaphthalene, have been successfully developed as potent ligands for several key biological receptors. This highlights the potential of the 1-(3,4-dihydro-2-naphthyl)pyrrolidine core in designing new receptor-modulating agents.

Opioid Receptors: A series of compounds based on a 4-anilidopiperidine scaffold featuring a 5-substituted tetrahydronaphthalen-2-yl)methyl group has been synthesized and evaluated for opioid receptor binding. nih.gov These ligands demonstrated very good binding affinity and high selectivity for the μ-opioid receptor. nih.gov Specifically, one lead compound exhibited an excellent binding affinity (Ki = 2 nM) and was 5000-fold more selective for the μ-opioid receptor over the δ-opioid receptor. nih.gov Structure-activity relationship studies revealed that a hydroxyl substitution at the 5th position of the tetralin ring was beneficial for high-affinity binding. researchgate.net

Sigma Receptors: The tetralin nucleus is also a key feature in high-affinity sigma (σ) receptor ligands. The compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) is a well-known σ₂ receptor agonist with sub-nanomolar affinity. researchgate.net Studies on its analogs, where the position of the methoxy (B1213986) group on the tetralin ring was varied, have provided insights into the structure-affinity relationships for this class of ligands, although achieving high selectivity between σ₁ and σ₂ subtypes remains a challenge. researchgate.net

Thromboxane (B8750289) Receptors: Researchers have also designed tetrahydronaphthalene derivatives that act as combined thromboxane receptor (TP-receptor) antagonists and thromboxane synthase inhibitors. nih.gov The most promising compound from this series inhibited human platelet aggregation with an IC₅₀ value of 0.063 μM, demonstrating the utility of this scaffold in developing cardiovascular agents. nih.gov

The versatile pyrrolidine ring is a structural unit found in a wide array of compounds with demonstrated biological functions, including antimicrobial, anti-inflammatory, neuroprotective, antidiabetic, and anticancer activities. nih.govnih.govnih.gov This extensive history of therapeutic relevance strongly supports the exploration of the this compound scaffold for developing new drugs.

The development of new antimicrobial agents is a critical area of research. Pyrrolidine derivatives have shown significant promise in this field.